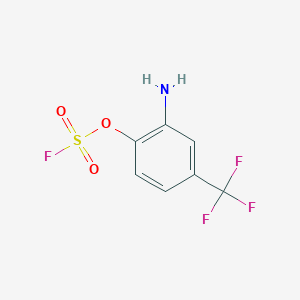

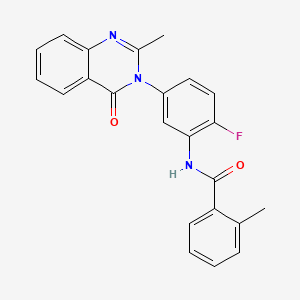

![molecular formula C13H22N4O B2917359 5-amino-2-(dimethylamino)-N-[2-(dimethylamino)ethyl]benzamide CAS No. 1284882-04-7](/img/structure/B2917359.png)

5-amino-2-(dimethylamino)-N-[2-(dimethylamino)ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its discovery or synthesis .

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications

Antitumor Activity

Research has demonstrated the antitumor potential of derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, highlighting the in vivo antileukemic activity and in vivo activity against solid tumors like the Lewis lung tumor. These compounds are notable for their DNA intercalation capabilities, with 5-substituted compounds showing significant antitumor activity. The variation in activity is attributed to the electron-withdrawing substituents, ensuring the acridine chromophore remains uncharged at physiological pH, thereby distributing more efficiently (Denny, Atwell, Rewcastle, & Baguley, 1987).

Polymer Chemistry

In polymer science, the quaternization of 2-(dimethylamino)ethyl methacrylate residues in tertiary amine methacrylate diblock copolymers has been studied. This process yields novel cationic diblock copolymers that exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media. This indicates potential applications in drug delivery systems and responsive materials (Bütün, Armes, & Billingham, 2001).

Chemical Synthesis and Reactivity

Studies on the reaction of ((2-(dimethylamino)ethyl)methylamino)lithium with benzonitrile have unveiled a new α-amino lithium imide, illustrating its role in inhibiting the cyclotrimerization of benzonitrile. This discovery offers insights into the mechanism of cyclotrimerization processes, potentially impacting synthetic chemistry and material science (Davies, Raithby, Shields, Snaith, & Wheatley, 1997).

Interaction with DNA

The synthesis of bis-N,N'-[3-(N-(2-chloroethyl)-N-ethyl)amino-5-[N,N-dimethylamino)methyl)aminophenyl]-1,4-benzenedicarboxamide has been explored for its unique interaction with DNA, where it alkylates exclusively at adenines in the minor groove. This specificity highlights its potential as an antitumor agent, with implications for the design of targeted cancer therapies (Prakash, Valu, Wakelin, Woodgate, & Denny, 1991).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-amino-2-(dimethylamino)-N-[2-(dimethylamino)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O/c1-16(2)8-7-15-13(18)11-9-10(14)5-6-12(11)17(3)4/h5-6,9H,7-8,14H2,1-4H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLYULGDEWYJCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C1=C(C=CC(=C1)N)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

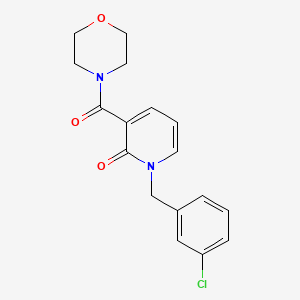

![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2917282.png)

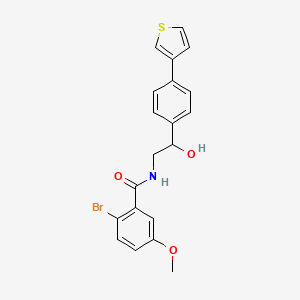

![2-Fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2917285.png)

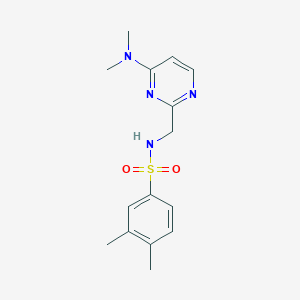

![3-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2917287.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2917294.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2917298.png)

![4-(3-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2917299.png)